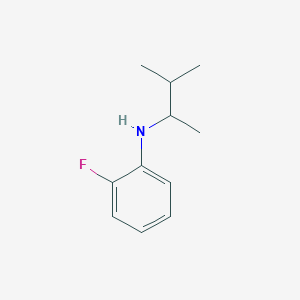

2-fluoro-N-(3-methylbutan-2-yl)aniline

Description

Significance of Fluorine in Modulating Chemical Properties and Reactivity

The incorporation of fluorine into organic molecules is a widely employed strategy to modulate their chemical and physical properties. researchgate.net In the context of aniline (B41778) derivatives, a fluorine substituent can significantly alter the electron density of the aromatic ring through its strong electron-withdrawing inductive effect. This, in turn, influences the reactivity of the molecule in various chemical transformations. For instance, the fluorine atom in 2-fluoro-N-methylaniline influences the compound's properties, and its presence is a key feature in the broader class of fluorinated anilines. nih.gov

Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can affect the crystal packing of the molecule and its interactions with biological targets. researchgate.net Studies on halogenated anilines have shown that fluorine substitution, particularly in the ortho position relative to the amine, can enhance the ability of the adjacent amine group to form strong hydrogen bonds. researchgate.net This modulation of intermolecular forces is a critical aspect of rational drug design and materials science. The presence of fluorine and trifluoromethyl groups in some aniline derivatives contributes to their lipophilicity and potential biological activity. ontosight.ai

Overview of N-Alkyl Aniline Architectures as Versatile Synthetic Scaffolds

N-alkyl anilines are important industrial intermediates for the production of a variety of materials, including dyes, stabilizers, and pharmaceuticals. google.com The synthesis of these compounds can be achieved through several methods, such as the reaction of anilines with alcohols or dialkyl ethers in the presence of catalysts, or through N-alkylation using alkyl halides. google.comresearchgate.net More recent advancements in synthetic methodology have focused on developing milder and more efficient protocols, such as iron-promoted aromatic C-H amination. organic-chemistry.org

The alkyl group on the nitrogen atom can be varied to fine-tune the steric and electronic properties of the aniline derivative, making N-alkyl anilines versatile scaffolds in diversity-oriented synthesis. nih.gov This adaptability allows for the creation of libraries of compounds with a range of properties for screening in drug discovery and materials science applications.

Structural Specificity and Stereochemical Considerations of 2-fluoro-N-(3-methylbutan-2-yl)aniline

The chemical structure of this compound is characterized by an aniline core with a fluorine atom at the 2-position and a 3-methylbutan-2-yl group attached to the nitrogen atom. This specific arrangement of substituents gives rise to interesting structural and stereochemical features.

The 3-methylbutan-2-yl group, also known as sec-isoamyl, contains a chiral center at the carbon atom bonded to the nitrogen (C2 of the butyl chain). This chirality means that this compound can exist as a pair of enantiomers: (R)-2-fluoro-N-(3-methylbutan-2-yl)aniline and (S)-2-fluoro-N-(3-methylbutan-2-yl)aniline. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions with other chiral molecules. The synthesis of enantiomerically pure compounds is a significant focus in modern organic chemistry, particularly for pharmaceutical applications where a specific stereoisomer often possesses the desired therapeutic effect.

Below is a table detailing the key structural parameters of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₆FN |

| IUPAC Name | This compound |

| Chirality | Contains a stereocenter in the N-alkyl group |

The following table provides an overview of common synthetic routes for the N-alkylation of anilines.

| Synthetic Method | Description |

| Reaction with Alcohols/Ethers | Anilines are reacted with lower alcohols or dialkyl ethers at elevated temperatures in the presence of catalysts like zeolites. google.com |

| Alkylation with Alkyl Halides | N-alkylation is achieved using alkyl halides in the presence of a solid base such as cesium fluoride-celite in a solvent like acetonitrile. researchgate.net |

| Iron-Promoted C-H Amination | A mild method for the direct synthesis of N-alkylanilines from arenes using an iron catalyst. organic-chemistry.org |

The electronic effects of substituents on the aniline ring are summarized in the table below.

| Substituent | Electronic Effect |

| Fluorine (-F) | Strong electron-withdrawing inductive effect (-I) |

| Alkyl (-R) | Electron-donating inductive effect (+I) |

| Amino (-NHR) | Electron-donating resonance effect (+R) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

2-fluoro-N-(3-methylbutan-2-yl)aniline |

InChI |

InChI=1S/C11H16FN/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9,13H,1-3H3 |

InChI Key |

DUPWXTJVEFVVOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)NC1=CC=CC=C1F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro N 3 Methylbutan 2 Yl Aniline

Direct N-Alkylation Strategies

Direct N-alkylation strategies involve the formation of the C-N bond between the 2-fluoroaniline (B146934) moiety and the 3-methylbutan-2-yl group in a single key step. These methods are often favored for their atom economy and straightforward approach.

Reductive Amination Pathways for N-Substituted Aniline (B41778) Formation

Reductive amination is a widely employed and efficient method for the synthesis of secondary and tertiary amines. nih.gov This reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of an amine (2-fluoroaniline) and a carbonyl compound (3-methyl-2-butanone), followed by in-situ reduction to the desired amine.

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound. A variety of reducing agents have been developed for this purpose, including borohydride (B1222165) reagents (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride) and catalytic hydrogenation. organic-chemistry.org For the synthesis of 2-fluoro-N-(3-methylbutan-2-yl)aniline, the reaction would proceed as follows:

Reaction Scheme:

The reaction conditions, including the choice of solvent, catalyst, and temperature, are crucial for achieving high yields and minimizing side reactions. For instance, the use of an iridium-phosphate catalyst has been shown to be effective for the direct reductive amination of aliphatic ketones with anilines. nih.gov While specific conditions for the reaction between 2-fluoroaniline and 3-methyl-2-butanone (B44728) are not extensively documented, general protocols for reductive amination of electron-deficient anilines with ketones suggest the use of reagents like BH3·THF in the presence of an acid or a combination of NaBH4 with a Lewis acid. thieme-connect.com

Table 1: Representative Conditions for Reductive Amination of Anilines with Ketones

| Amine | Ketone | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Various aliphatic ketones | [Cp*IrCl2]2 / (R)-C8-TUNEPHOS | Toluene | 35 | 70-90 | nih.gov |

| Electron-deficient anilines | Various ketones | BH3·THF / TMSCl | DMF | Room Temp | Good to excellent | thieme-connect.com |

| Anilines | Aromatic and aliphatic ketones | Cu(OAc)2 / H2 | Dioxane | 120 | High | rsc.org |

Transition Metal-Catalyzed C-N Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org In the context of synthesizing this compound, this would involve the coupling of an aryl halide or pseudohalide (e.g., 2-fluorobromobenzene or 2-fluorophenyl triflate) with 3-methylbutan-2-amine.

Reaction Scheme:

The success of the Buchwald-Hartwig amination hinges on the selection of the appropriate palladium catalyst, phosphine (B1218219) ligand, and base. acsgcipr.org The ligand plays a critical role in facilitating the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org A variety of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been developed to enhance the efficiency of these couplings. rug.nl

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, RuPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgrug.nl |

| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amine, facilitating its coordination to the palladium complex. |

| Aryl Halide/Pseudohalide | Aryl bromides, chlorides, iodides, triflates, tosylates | The electrophilic coupling partner. |

Nucleophilic Substitution Reactions with Halogenated Precursors

Nucleophilic substitution reactions offer a classical approach to C-N bond formation. In this strategy, 2-fluoroaniline, acting as a nucleophile, would displace a leaving group from a suitable alkyl halide, such as 2-bromo-3-methylbutane (B93499) or 2-iodo-3-methylbutane.

Reaction Scheme:

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. However, the direct N-alkylation of anilines with secondary alkyl halides can be challenging due to competing elimination reactions and the potential for over-alkylation. The steric hindrance of the secondary alkyl halide can also slow down the rate of the desired SN2 reaction. pressbooks.pub Furthermore, the carbon-fluorine bond in fluoroalkanes is very strong, making them generally unreactive in nucleophilic substitution reactions. chemguide.co.uk While the target reaction involves an alkyl halide, not a fluoroalkane, the general principles of nucleophilic substitution highlight potential challenges. The choice of solvent and reaction temperature is critical to favor substitution over elimination.

Indirect Synthetic Routes

Indirect routes to this compound involve the construction of the molecule through a series of steps, where the key aniline or N-alkyl moiety is formed as part of a more complex transformation.

Multi-Component Reactions for Constructing the Aniline Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and diversity-oriented approach to complex molecules. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be used to synthesize α-aminoacyl amides. nih.gov While not a direct route to the target aniline, variations of the Ugi reaction or other MCRs could potentially be designed to construct a precursor that can be subsequently converted to this compound.

For instance, an Ugi-type reaction could theoretically involve an aniline, a ketone, an isocyanide, and a suitable fourth component to build a complex adduct, which upon subsequent chemical transformations could yield the desired product. The feasibility of such a route would depend on the careful selection of starting materials and the development of a suitable post-condensation transformation strategy.

Derivatization from Pre-functionalized Aniline Scaffolds

This strategy involves starting with a pre-functionalized 2-fluoroaniline derivative and then introducing the 3-methylbutan-2-yl group. For example, one could start with a 2-fluoroaniline derivative containing a group that can be converted to the desired N-alkyl substituent.

An alternative approach within this category would be to first synthesize a more complex aniline derivative and then introduce the fluorine atom. However, electrophilic fluorination of an N-alkylated aniline would likely be challenging due to the directing effects of the amino group and potential side reactions.

A more plausible route involves the modification of a pre-existing N-substituted aniline. For example, if a related N-alkenyl aniline could be synthesized, a subsequent hydrogenation step would yield the desired N-sec-alkyl aniline. The synthesis of 2-(1-methylbut-2-en-1-yl)aniline has been reported, which upon hydrogenation, yields 2-(1-methylbutyl)aniline, a structurally related compound. nih.gov This suggests that a similar strategy could potentially be employed to access the target molecule.

Stereoselective Synthesis of this compound

The generation of single-enantiomer chiral amines is a critical endeavor in medicinal and materials chemistry. For a molecule such as this compound, which contains a chiral center at the 3-methylbutan-2-yl moiety, stereoselective synthesis is paramount to elucidating its specific biological activities and material properties. Advanced synthetic methodologies focus on controlling the three-dimensional arrangement of atoms, primarily through enantioselective and diastereoselective alkylation reactions or by resolving a racemic mixture using kinetic resolution strategies.

Enantioselective and Diastereoselective Control in Alkylation

The formation of the C-N bond between 2-fluoroaniline and a chiral 3-methylbutan-2-yl group with high stereocontrol is a key strategy for the asymmetric synthesis of the target molecule. This can be achieved by employing chiral auxiliaries, catalysts, or starting materials that influence the stereochemical outcome of the alkylation reaction.

One potential approach involves the use of chiral N-tert-butylsulfinyl imines. This method has proven effective in the stereoselective synthesis of various fluorinated chiral amines. nih.gov The strategy would involve the reaction of 2-fluoroaniline with a suitable precursor to form a chiral sulfinylimine, which then directs the stereoselective addition of a nucleophile or undergoes asymmetric reduction.

Another powerful technique is the use of chiral transition metal complexes as catalysts. Chiral Ni(II) complexes, for instance, have been successfully employed in the asymmetric synthesis of a wide array of tailor-made amino acids through alkylation reactions. nih.govchemrxiv.orgnih.gov This methodology could be adapted for the synthesis of this compound by reacting a suitable chiral complex of 2-fluoroaniline with a 3-methylbutan-2-yl halide. The chiral ligand on the metal center would control the facial selectivity of the alkylation, leading to an enantioenriched product. Research into the alkylation of Ni(II) Schiff base complexes has demonstrated the potential for high diastereoselectivity, which is crucial for establishing the desired stereocenter. chemrxiv.org

The following table illustrates representative results from asymmetric alkylation reactions of analogous compounds, highlighting the potential for achieving high stereoselectivity.

| Catalyst / Auxiliary | Substrate | Alkylating Agent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Chiral Ni(II) Complex | Glycine Schiff Base | Various Alkyl Halides | >92% de | chemrxiv.org |

| N-tert-butylsulfinyl imine | Fluorinated Imines | Grignard Reagents | High d.r. | nih.gov |

| Chiral Aryl Iodide | Allylic Amines | HF-pyridine | High d.r. and e.e. | nih.gov |

Kinetic Resolution Strategies for Chiral Amine Derivatives

Kinetic resolution is a widely used technique for separating racemic mixtures of chiral compounds. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

For the resolution of a racemic mixture of this compound, several kinetic resolution strategies could be employed. One common approach is the use of chiral acylating reagents. nih.gov These reagents selectively acylate one enantiomer of the amine at a faster rate, allowing for the separation of the acylated product from the unreacted, enantioenriched amine. The selectivity of this process is influenced by stereoelectronic effects and hydrogen bonding interactions between the amine and the acylating agent. nih.gov

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative. mdpi.comnih.gov Lipases are frequently used enzymes that can catalyze the enantioselective acylation or deacylation of amines in the presence of an acyl donor. mdpi.com This biocatalytic approach can achieve very high enantiomeric excess (ee) values, often exceeding 99%. mdpi.com The choice of enzyme, solvent, and acyl donor is critical for optimizing the resolution process. Double enzymatic kinetic resolution, where both the amine and the acylating agent are chiral, can further enhance the efficiency and selectivity of the separation. mdpi.com

The table below summarizes the effectiveness of various kinetic resolution methods for chiral amines, demonstrating the potential for achieving high enantiopurity.

| Resolution Method | Chiral Reagent / Catalyst | Substrate Class | Selectivity (s-factor) / Enantiomeric Excess (e.e.) | Reference |

| Acylation | (S)-mandelic acid derivative | N-heterocycles | Good conversions and acceptable selectivities | nih.gov |

| Enzymatic Acylation | Novozym 435® CALB | Chiral Amines | >99% ee | mdpi.com |

| Enzymatic Resolution | Immobilized Transaminase | Racemic Amines | Full conversions with retained enantioselectivity | nih.gov |

These kinetic resolution strategies represent viable pathways for obtaining enantiomerically pure this compound from a racemic mixture. The choice of method would depend on factors such as scalability, cost, and the desired level of enantiopurity.

Mechanistic Investigations and Reaction Pathways of 2 Fluoro N 3 Methylbutan 2 Yl Aniline

Analysis of N-Alkylation Mechanisms

The synthesis of the secondary amine, 2-fluoro-N-(3-methylbutan-2-yl)aniline, can be achieved through various N-alkylation strategies. The two primary pathways, direct metal-catalyzed alkylation with an alcohol and reductive amination with a ketone, proceed through distinct mechanistic routes.

The direct N-alkylation of 2-fluoroaniline (B146934) with 3-methyl-2-butanol (B147160) is efficiently catalyzed by various transition metal complexes, including those based on cobalt, iridium, and ruthenium. nih.govresearchgate.netnih.gov This transformation typically proceeds via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism, which is an atom-economical process where water is the sole byproduct. researchgate.netresearchgate.net

The catalytic cycle can be elucidated in three main stages:

Oxidation (Dehydrogenation): The cycle initiates with the metal catalyst abstracting a hydrogen molecule from the alcohol, 3-methyl-2-butanol. This dehydrogenation step converts the alcohol into the corresponding ketone, 3-methyl-2-butanone (B44728), and forms a metal-hydride intermediate. rsc.org

Condensation and Imine Formation: The newly formed ketone then undergoes a condensation reaction with the primary amine, 2-fluoroaniline. This step involves the formation of a hemiaminal intermediate, which subsequently dehydrates to yield an imine.

Reduction (Hydrogenation): In the final step, the metal-hydride species, generated in the first stage, reduces the imine intermediate. This hydrogenation step regenerates the active metal catalyst and yields the final product, this compound, completing the catalytic cycle. rsc.org

Table 1: Stages of the Hydrogen Borrowing Catalytic Cycle

| Stage | Reactants | Intermediate(s) | Products | Catalyst State |

|---|---|---|---|---|

| 1. Oxidation | 3-methyl-2-butanol, Metal-Catalyst | 3-methyl-2-butanone | Metal-Hydride | Active |

| 2. Condensation | 2-fluoroaniline, 3-methyl-2-butanone | Hemiaminal | Imine, Water | Spectator |

| 3. Reduction | Imine, Metal-Hydride | - | This compound | Regenerated |

Reductive amination provides a controlled and highly versatile method for synthesizing this compound, effectively preventing the over-alkylation issues sometimes seen with direct alkylation using alkyl halides. masterorganicchemistry.com The process involves the reaction of 2-fluoroaniline with 3-methyl-2-butanone in the presence of a reducing agent.

The mechanism unfolds in two distinct phases within a single pot:

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the nitrogen atom of 2-fluoroaniline on the carbonyl carbon of 3-methyl-2-butanone. This forms a carbinolamine intermediate. masterorganicchemistry.com Under mildly acidic conditions, the carbinolamine is protonated and subsequently loses a molecule of water to form a resonance-stabilized iminium ion. The iminium ion exists in equilibrium with the neutral imine. masterorganicchemistry.commasterorganicchemistry.com

Hydride Reduction: A hydride reducing agent, present in the reaction mixture, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. nih.gov This nucleophilic addition quenches the positive charge and forms the final secondary amine product.

A variety of hydride reagents can be employed, with their reactivity and selectivity being key considerations. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it is a mild reducing agent that selectively reduces the iminium ion but not the ketone starting material. masterorganicchemistry.com This selectivity ensures that the imine formation equilibrium is driven towards the product as the iminium ion is consumed. masterorganicchemistry.com Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and zirconocene (B1252598) chloride hydride also serve as efficient and chemoselective reducing agents for this transformation. masterorganicchemistry.comresearchgate.net

Table 2: Comparison of Hydride Reagents in Reductive Amination

| Hydride Reagent | Chemical Formula | Key Feature | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride (B1222165) | NaBH₄ | Can reduce both ketone and iminium ion. masterorganicchemistry.com | Stepwise addition often required. |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces iminium ions in the presence of ketones. masterorganicchemistry.com | Mildly acidic (pH 4-5). masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A less toxic alternative to NaBH₃CN with similar selectivity. masterorganicchemistry.com | Aprotic solvents (e.g., dichloroethane). |

| Zirconocene Chloride Hydride | Cp₂Zr(H)Cl | Fast and clean reduction under mild conditions. researchgate.net | Room temperature. |

Aromatic Ring Reactivity and Directed Functionalization

The susceptibility of the aromatic ring in this compound to substitution reactions is governed by the electronic properties of its two substituents: the secondary amine and the fluorine atom.

When these two groups are present, the potent activating and directing effect of the N-alkylamino group dominates the weaker effects of the fluorine atom. chemistrysteps.com

N-alkylamino group (at C1): Directs incoming electrophiles to positions C2 (ortho), C4 (para), and C6 (ortho).

Fluorine atom (at C2): Directs incoming electrophiles to positions C1 (ipso), C3 (ortho), and C5 (para).

Given that the C2 position is already occupied by fluorine, the primary sites of substitution directed by the powerful amino group are C4 (para) and C6 (ortho). However, the bulky 3-methylbutan-2-yl substituent on the nitrogen atom introduces significant steric hindrance at the adjacent C6 position. pressbooks.pub Consequently, electrophilic attack is strongly favored at the less sterically encumbered C4 (para) position. In a reaction such as nitration, the major product would be 2-fluoro-N-(3-methylbutan-2-yl)-4-nitroaniline.

Table 3: Analysis of Regioselectivity in the Nitration of this compound

| Position | Effect of N-Alkylamino Group (C1) | Effect of Fluoro Group (C2) | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|

| C3 | Meta (Deactivated) | Ortho (Activated) | Moderate | Minor Product |

| C4 | Para (Strongly Activated) | Meta (Deactivated) | Low | Major Product |

| C5 | Meta (Deactivated) | Para (Activated) | Low | Minor Product |

| C6 | Ortho (Strongly Activated) | Meta (Deactivated) | High | Trace/Minor Product |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction typically proceeds via a two-step mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov This mechanism is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, which stabilize the negative charge of the intermediate. nih.govlboro.ac.uk

In this compound, the fluorine atom is an excellent leaving group for SNAr reactions. lboro.ac.uk However, the N-alkylamino group is a potent electron-donating group, which enriches the aromatic ring with electron density. This property strongly deactivates the ring towards attack by nucleophiles, making the formation of a Meisenheimer complex energetically unfavorable. Therefore, under classical SNAr conditions, the potential for substitution of the fluorine atom is theoretically very low.

Recent computational and experimental studies have revealed an alternative, concerted SNAr (cSNAr) mechanism that avoids the formation of a discrete Meisenheimer intermediate. acs.orgnih.gov This pathway involves a single transition state and can occur on electron-neutral or even electron-rich aromatic systems, although it often requires highly reactive nucleophiles or specific catalytic conditions. nih.govacs.org Theoretical investigations using Density Functional Theory (DFT) on related fluoroarenes have been used to calculate the activation energy barriers for such concerted pathways. nih.govresearchgate.net While a classical SNAr reaction on this compound is highly disfavored, a concerted pathway could theoretically be possible under forcing conditions, though it would likely possess a significant activation energy barrier due to the deactivating nature of the amino substituent for this specific reaction type.

Transformations Involving the Secondary Amine Functionality

The secondary amine group in this compound is a key functional handle that can participate in a variety of chemical transformations.

Acylation: The lone pair of electrons on the nitrogen atom makes the secondary amine nucleophilic. It readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-substituted amide. This reaction is typically robust and high-yielding, providing a stable derivative.

N-Nitrosation: In the presence of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid), secondary amines undergo N-nitrosation to form N-nitrosamines. This is a characteristic chemical test for secondary amines. The reaction involves the attack of the amine nitrogen on the nitrosonium ion (NO⁺).

Further Alkylation: While synthetic methods are often optimized to achieve mono-alkylation, the secondary amine product can react further with an alkylating agent to yield a tertiary amine. psu.edu This over-alkylation is a common side reaction, particularly when using reactive electrophiles like alkyl iodides. masterorganicchemistry.com

Oxidative N-Dealkylation: The N-alkyl bond can be cleaved under specific oxidative conditions. For instance, certain ruthenium complexes can catalyze the oxidative N-dealkylation of secondary N-alkyl anilines. nih.gov This transformation is generally more relevant in metabolic or degradative studies rather than as a primary synthetic strategy.

Mechanistic Insights into Oxidation and Reduction Reactions

Due to a lack of direct mechanistic studies on the oxidation and reduction of this compound, this section will discuss the probable mechanistic pathways based on research conducted on analogous N-alkylanilines and substituted anilines. The presence of the fluorine atom and the bulky N-alkyl substituent are expected to influence the electronic properties and steric accessibility of the aniline (B41778) core, thereby affecting reaction mechanisms.

Oxidation Reactions:

The oxidation of N-alkylanilines can proceed through several pathways, often initiated by the formation of a radical cation upon one-electron oxidation. mdpi.com The subsequent fate of this intermediate is dictated by the reaction conditions and the structure of the aniline derivative.

A common pathway involves the deprotonation of the radical cation at the α-carbon of the alkyl group, leading to the formation of an α-amino radical. This radical can then undergo a second oxidation to form an iminium cation. mdpi.com Hydrolysis of this iminium cation can lead to N-dealkylation, yielding 2-fluoroaniline and 3-methyl-2-butanone.

Alternatively, in the presence of specific oxidants and catalysts, other reactions can occur. For instance, with certain non-heme manganese catalysts, the oxidative N-demethylation of N,N-dimethylanilines has been observed to proceed, suggesting a potential pathway for the removal of the 3-methylbutan-2-yl group. mdpi.com

In the case of 2-fluoro-substituted anilines, oxidation can also lead to the formation of heterocyclic compounds like fluorophenazines, although this typically occurs with primary anilines. cdnsciencepub.com The bulky N-alkyl group in this compound might sterically hinder such intermolecular reactions.

Table 1: Plausible Mechanistic Steps in the Oxidation of this compound (based on analogous compounds)

| Step | Description | Intermediate Species |

| 1. Initial Oxidation | One-electron oxidation of the nitrogen atom. | Radical Cation |

| 2. Deprotonation | Loss of a proton from the α-carbon of the alkyl group. | α-Amino Radical |

| 3. Second Oxidation | Oxidation of the α-amino radical. | Iminium Cation |

| 4. Hydrolysis | Reaction with water leading to N-dealkylation. | 2-fluoroaniline and 3-methyl-2-butanone |

Reduction Reactions:

Mechanistic information regarding the reduction of N-alkylanilines, where the aromatic ring is already in a reduced state (aniline), is less common than for nitroaromatics. Reduction reactions would likely target other functional groups if present, or under harsh conditions, lead to the saturation of the aromatic ring. Without reducible functional groups like a nitro or carbonyl group on the molecule, the reduction of this compound would require potent reducing agents and is not a commonly explored transformation for this class of compounds.

N-Derivatization Reactions and Associated Mechanistic Pathways

N-derivatization reactions of secondary anilines like this compound primarily involve the reaction of the lone pair of electrons on the nitrogen atom with various electrophiles.

N-Alkylation:

The N-alkylation of a secondary amine to a tertiary amine can be achieved using alkyl halides or alcohols. The general mechanism for N-alkylation with an alkyl halide is a nucleophilic aliphatic substitution, where the amine acts as the nucleophile. wikipedia.org

The reaction proceeds via a direct displacement of the halide by the amine nitrogen. The presence of the bulky 3-methylbutan-2-yl group and the electron-withdrawing fluorine atom on the aromatic ring may decrease the nucleophilicity of the nitrogen atom, potentially requiring harsher reaction conditions compared to simpler anilines.

When alcohols are used as alkylating agents, the reaction often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, typically catalyzed by transition metal complexes (e.g., Ru, Ir). nih.govresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde or ketone by the catalyst, which then undergoes a condensation reaction with the amine to form an iminium ion. The catalyst, which is in a reduced hydride form, then reduces the iminium ion to the N-alkylated product. nih.gov

N-Acylation:

N-acylation of this compound can be accomplished using acylating agents such as acyl chlorides or anhydrides. This reaction is a nucleophilic acyl substitution. The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the formation of the corresponding amide. orientjchem.org

The reaction is often carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) and to facilitate the reaction. The reactivity in N-acylation can be influenced by the steric hindrance around the nitrogen atom and the electronic effects of the substituents on the aromatic ring.

Table 2: Mechanistic Pathways for N-Derivatization of this compound (based on analogous compounds)

| Reaction Type | Reagent Type | General Mechanism | Key Intermediates |

| N-Alkylation | Alkyl Halides | Nucleophilic Aliphatic Substitution | Transition State |

| N-Alkylation | Alcohols (with catalyst) | Borrowing Hydrogen / Hydrogen Autotransfer | Iminium Ion, Metal Hydride |

| N-Acylation | Acyl Chlorides/Anhydrides | Nucleophilic Acyl Substitution | Tetrahedral Intermediate |

Computational and Theoretical Studies of 2 Fluoro N 3 Methylbutan 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.netiau.ir DFT calculations are instrumental in predicting the ground state properties of 2-fluoro-N-(3-methylbutan-2-yl)aniline, such as its optimized geometry, total energy, and dipole moment. These calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths and angles. The total energy of the molecule in this optimized state is a key indicator of its thermodynamic stability. The dipole moment, arising from the asymmetrical distribution of charge across the molecule, influences its intermolecular interactions and solubility. The presence of the electronegative fluorine atom and the nitrogen of the aniline (B41778) group, combined with the alkyl chain, results in a significant dipole moment.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy | -558.3 Hartrees |

| Dipole Moment | 2.15 Debye |

| C-N Bond Length | 1.41 Å |

| C-F Bond Length | 1.36 Å |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-rich nature of this part of the molecule. The LUMO, in contrast, is likely distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom. The calculated HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: The data in this table is for illustrative purposes and represents typical values for similar compounds.

Conformational Analysis and Steric Hindrance Effects

The flexibility of the N-(3-methylbutan-2-yl) group allows the molecule to adopt various conformations, which can significantly impact its properties and reactivity.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating these movements, MD can map out the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. These simulations provide a dynamic picture of the molecule, revealing how it explores different shapes and how these conformations might influence its interactions with other molecules.

The branched 3-methylbutan-2-yl group attached to the nitrogen atom introduces significant steric hindrance around the amino group. rsc.org This bulkiness can influence the planarity of the aniline nitrogen, potentially causing it to deviate from the plane of the aromatic ring. This, in turn, can affect the conjugation of the nitrogen's lone pair with the aromatic system, thereby altering the electronic properties and reactivity of the molecule. The steric bulk can also hinder the approach of reactants to the nitrogen atom, influencing the kinetics of reactions involving this site.

Theoretical Spectroscopic Predictions for Structural and Electronic Elucidation

Computational methods can also predict various spectroscopic properties of this compound, which are invaluable for its characterization. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be compared with experimental data to confirm the molecule's structure and understand its electronic transitions. For example, calculated vibrational frequencies can aid in the assignment of experimental IR spectra, while predicted NMR chemical shifts can help in the interpretation of ¹H and ¹³C NMR data. Theoretical UV-Vis spectra can provide insights into the electronic excitations responsible for the molecule's absorption of light.

Computational NMR Chemical Shift Predictions for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. However, the unambiguous assignment of chemical shifts, especially for a series of closely related isomers, can be challenging. Computational methods, specifically the calculation of NMR chemical shifts, have become an essential tool for resolving such ambiguities. By predicting the ¹H and ¹³C NMR spectra for different positional isomers of fluoro-N-(3-methylbutan-2-yl)aniline, it is possible to identify unique spectroscopic signatures for each isomer.

The chemical shifts are highly sensitive to the electronic environment of each nucleus. The position of the fluorine atom on the aniline ring significantly influences the electron density distribution through its strong electron-withdrawing inductive effect. This, in turn, affects the magnetic shielding of the nearby protons and carbon atoms, leading to distinct chemical shifts for each isomer.

Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory (e.g., with the B3LYP functional), can predict these shifts with a high degree of accuracy. By comparing the computationally predicted chemical shifts for 2-fluoro-, 3-fluoro-, and 4-fluoro-N-(3-methylbutan-2-yl)aniline, a clear basis for isomeric differentiation can be established. The predicted shifts for the aromatic protons and carbons are particularly diagnostic. For instance, the carbon atom directly bonded to the fluorine atom is expected to show a large downfield shift (deshielding) in the ¹³C NMR spectrum. Similarly, the protons ortho and para to the fluorine atom will experience noticeable changes in their chemical shifts.

Below is a table of hypothetical, yet chemically reasonable, predicted ¹³C NMR chemical shifts for the aromatic carbons of the three positional isomers, illustrating the potential for computational NMR in isomer differentiation.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for this compound | Predicted ¹³C Chemical Shift (ppm) for 3-fluoro-N-(3-methylbutan-2-yl)aniline | Predicted ¹³C Chemical Shift (ppm) for 4-fluoro-N-(3-methylbutan-2-yl)aniline |

| C1 (-NH) | 145.2 | 148.5 | 143.8 |

| C2 | 152.5 (C-F) | 110.1 | 115.8 |

| C3 | 115.9 | 163.0 (C-F) | 115.8 |

| C4 | 124.8 | 106.5 | 158.0 (C-F) |

| C5 | 121.3 | 130.2 | 117.2 |

| C6 | 118.7 | 112.4 | 117.2 |

Note: These are illustrative values and the actual chemical shifts may vary.

Vibrational Spectroscopy Calculations for Characteristic Modes

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. Computational vibrational frequency analysis is a powerful method to predict and assign these vibrational modes. By calculating the harmonic frequencies at the DFT level, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.

For this compound, several characteristic vibrational modes are expected. These include the N-H stretching vibration, C-F stretching, aromatic C-H stretching, alkyl C-H stretching, and C-N stretching vibrations. The calculated frequencies for these modes can help in the detailed interpretation of the experimental IR and Raman spectra.

The table below presents hypothetical, yet representative, calculated vibrational frequencies for some of the characteristic modes of this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | -NH- | 3420 |

| Aromatic C-H Stretch | Ar-H | 3100-3000 |

| Aliphatic C-H Stretch | -CH₃, -CH₂-, -CH- | 2980-2850 |

| C=C Aromatic Ring Stretch | C=C | 1600-1450 |

| C-N Stretch | Ar-N | 1350-1250 |

| C-F Stretch | Ar-F | 1230 |

Note: These are illustrative values and the actual vibrational frequencies may vary.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-fluoro-N-(3-methylbutan-2-yl)aniline in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

Due to the presence of multiple overlapping signals in the ¹H NMR spectrum, particularly in the aliphatic region of the 3-methylbutan-2-yl group and the aromatic region of the fluorinated aniline (B41778) ring, 2D NMR techniques are essential for complete structural assignment.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For this compound, COSY would establish the connectivity within the sec-amyl group, showing correlations between the methine proton and the protons of the adjacent methyl and ethyl groups. It would also show couplings between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is instrumental in connecting the N-alkyl substituent to the aniline ring by showing correlations from the N-H proton and the adjacent methine proton to the carbon atoms of the aromatic ring.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-H | ~3.5 (broad s) | - | C1, C2' |

| Aromatic CH | 6.8 - 7.2 (m) | 115 - 155 | Aromatic C's, C1 |

| C1-F | - | ~155 (d, ¹JCF ≈ 240 Hz) | Aromatic H's |

| C2' (CH) | ~3.4 (m) | ~55 | C1, C3', C4', C5' |

| C3' (CH) | ~1.8 (m) | ~30 | C2', C4', C5' |

| C4' (CH₃) | ~0.9 (d) | ~20 | C2', C3' |

| C5' (CH₃) | ~0.9 (d) | ~20 | C2', C3' |

| C6' (CH₃) | ~1.2 (t) | ~10 | C2' |

Note: This data is illustrative and based on typical chemical shifts for similar structures. Actual values may vary.

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. biophysics.org With a natural abundance of 100% and a wide chemical shift range, ¹⁹F NMR spectra are often simple to interpret and can reveal subtle electronic effects. huji.ac.ilazom.com For this compound, the ¹⁹F chemical shift will be influenced by the electron-donating amino group and the electronic nature of the N-alkyl substituent. The coupling between the fluorine atom and adjacent protons (³JFH) on the aromatic ring would be observable in the proton-coupled ¹⁹F NMR spectrum, providing further confirmation of the substitution pattern. The pH dependence of the ¹⁹F chemical shift could also be characterized, as is common for fluorine-substituted anilines. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles.

The crystal structure would reveal how the molecules pack in the solid state. A key feature of interest would be the presence of intermolecular hydrogen bonds. The N-H group of the aniline can act as a hydrogen bond donor, while the fluorine atom and the nitrogen atom can act as hydrogen bond acceptors. The analysis of the crystal packing would elucidate whether N-H···F or N-H···N hydrogen bonds are formed, which would significantly influence the physical properties of the compound. The presence of a weak intramolecular NH···F hydrogen bond is also a possibility that could be confirmed or refuted by X-ray crystallography. ucla.edu

The 3-methylbutan-2-yl group contains a stereocenter at the carbon atom bonded to the nitrogen. If an enantiomerically pure sample is used for crystallization, X-ray crystallography can be used to determine the absolute configuration of that stereocenter, typically by using anomalous dispersion effects.

Advanced Vibrational Spectroscopy (IR and Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. nih.gov These techniques can provide information about the functional groups present and can also be used for conformational analysis. rsc.org

For this compound, the IR and Raman spectra would show characteristic bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹), and the C-F stretching vibration (around 1250-1000 cm⁻¹). researchgate.net

By comparing the experimental vibrational spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.net Furthermore, by analyzing the spectra in different phases (e.g., solid vs. solution) or at different temperatures, it may be possible to identify different conformers of the molecule, particularly with respect to the orientation of the bulky N-alkyl group relative to the aromatic ring.

Interactive Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3450 - 3350 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |

| C-N Stretch | 1350 - 1250 | IR, Raman |

| C-F Stretch | 1250 - 1000 | IR |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment and conformation.

Synthesis and Theoretical Implications of Derivatives and Analogues of 2 Fluoro N 3 Methylbutan 2 Yl Aniline

Modification of the Aromatic Ring System

The structural modification of the aromatic core of 2-fluoro-N-(3-methylbutan-2-yl)aniline offers a pathway to a diverse range of analogues with potentially altered electronic and steric properties. These modifications can be broadly categorized into the introduction of additional fluorine atoms and the incorporation of other substituents through various aromatic functionalization techniques.

The introduction of multiple fluorine atoms into the aniline (B41778) ring can significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions. Several methods have been developed for the polyfluorination of aniline derivatives.

One approach involves the use of visible light photocatalysis for fluoroalkylation reactions of aniline derivatives. conicet.gov.ar These methods often utilize photocatalysts like polypyridyl complexes of iridium or ruthenium, organic dyes, or metal organocatalysts to generate fluoroalkyl radicals from sources such as fluoroalkyl halides. conicet.gov.ar These radicals then undergo substitution reactions with the aniline ring. conicet.gov.ar Transition-metal-free methods have also been developed, employing organophotocatalytic systems or electron donor-acceptor (EDA) complex formation to achieve difluoroalkylation under mild conditions. nih.gov

Another strategy is the Sonogashira cross-coupling reaction of polyfluorinated ortho-iodoanilines with terminal acetylenes. This method provides a versatile route to polyfluorinated 2-alkynylanilines, which can serve as building blocks for more complex fluorinated benzoazaheterocycles. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst and a base like triethylamine. researchgate.net

Late-stage C-H fluorination represents a powerful tool for introducing fluorine atoms directly onto a pre-existing aromatic scaffold. This can be followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride, allowing for the introduction of a wide array of functionalities. nih.gov The high electronegativity of fluorine often accelerates the rate of SNAr reactions compared to other halogens. nih.gov

Beyond fluorination, a variety of other substituents can be introduced onto the aromatic ring to probe structure-activity relationships. The electron-rich nature of the aniline ring makes it amenable to electrophilic aromatic substitution reactions. However, the directing effects of the amino group and the existing fluorine atom must be considered. The fluorine atom is known to promote ortho-C-H metalation, which can be exploited for regioselective functionalization. researchgate.net

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be readily applied to functionalize halo-aniline derivatives. For instance, palladium-catalyzed reactions can be used to form carbon-carbon and carbon-heteroatom bonds, introducing alkyl, aryl, and other functional groups.

Radical perfluoroalkylation is another effective method for introducing fluorinated substituents. researchgate.net Visible light-initiated, catalyst-free methods have been developed that employ a complex of tetramethylethylenediamine (TMEDA) and iodine to generate perfluoroalkyl radicals from perfluoroalkyl iodides. researchgate.net These radicals can then substitute onto the aniline ring. researchgate.net

The table below summarizes some of the methods for introducing substituents onto the aromatic ring of aniline derivatives.

| Reaction Type | Reagents and Conditions | Type of Substituent Introduced |

| Photocatalytic Fluoroalkylation | Photocatalyst (e.g., Eosin Y), light source, fluoroalkyl source (e.g., ICF₂COOEt), base (e.g., K₂CO₃) | Fluoroalkyl groups |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base (e.g., Et₃N), terminal alkyne | Alkynyl groups |

| Radical Perfluoroalkylation | [(TMEDA)I·I₃], visible light, RF-I | Perfluoroalkyl groups |

Structural Variations of the N-Alkyl Moiety

Alterations to the N-alkyl group of this compound can provide insights into the role of this moiety in molecular interactions. These changes can range from simple variations in the alkyl chain to more complex derivatizations that expand the molecular scaffold.

Reductive amination is a widely used and efficient method for the synthesis of N-alkylanilines with diverse alkyl chains. wikipedia.orgacsgcipr.org This reaction involves the condensation of an aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgacsgcipr.org This one-pot procedure is considered a green chemistry method as it often proceeds under mild conditions with high selectivity. wikipedia.orgrsc.org

A variety of reducing agents can be employed for this transformation, including borohydride (B1222165) reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaHB(OAc)₃]. acsgcipr.org Catalytic hydrogenation using supported metal catalysts such as palladium, platinum, or nickel is also a common approach. wikipedia.org The choice of carbonyl compound directly dictates the structure of the resulting N-alkyl group, allowing for the synthesis of a wide array of analogues with different branching patterns and chain lengths. uiowa.eduresearchgate.netstackexchange.com Microwave-assisted reductive amination has been shown to accelerate reaction times for the synthesis of N-alkylanilines from ketones and anilines. researchgate.net

The following table provides examples of different branched alkyl chains that can be introduced via reductive amination.

| Aniline | Carbonyl Compound | Resulting N-Alkyl Group |

| 2-Fluoroaniline (B146934) | 3-Methyl-2-butanone (B44728) | 3-Methylbutan-2-yl |

| 2-Fluoroaniline | 2-Pentanone | Pentan-2-yl |

| 2-Fluoroaniline | 3-Pentanone | Pentan-3-yl |

| 2-Fluoroaniline | Isobutyraldehyde | 2-Methylpropyl |

The secondary amine functionality in this compound serves as a handle for further derivatization, enabling the expansion of the molecular scaffold. researchgate.netbeilstein-journals.org The nitrogen lone pair is nucleophilic and can react with various electrophiles.

Alkylation of the secondary amine can lead to the formation of tertiary amines. masterorganicchemistry.com However, direct alkylation with alkyl halides can be challenging to control and may result in polyalkylation, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com More controlled methods, such as reductive amination of the secondary amine with another aldehyde or ketone, can be employed to achieve selective mono-alkylation.

Acylation of the secondary amine with acyl chlorides or anhydrides provides the corresponding amides. This transformation can be useful for introducing new functional groups and altering the electronic properties of the nitrogen atom.

Recent advances in synthetic methodology have introduced novel approaches for the synthesis of secondary amines that can be adapted for derivatization. For example, N-aminopyridinium salts have been used as ammonia (B1221849) surrogates in a self-limiting alkylation process to selectively generate secondary amines. researchgate.net

Stereochemical Aspects in Derivative Synthesis

The 3-methylbutan-2-yl group in the parent compound contains a stereocenter at the second carbon atom. The synthesis of derivatives of this compound must therefore consider the stereochemical outcome of the reactions.

When synthesizing analogues with different branched alkyl chains via reductive amination of a prochiral ketone, a new stereocenter is formed. Unless a chiral reducing agent or catalyst is used, the product will be a racemic mixture of enantiomers. Asymmetric reductive amination strategies, which employ chiral catalysts or auxiliaries, can be used to synthesize enantiomerically enriched products. wikipedia.org

For derivatives where the stereocenter of the parent compound is retained, it may be desirable to resolve the racemic mixture into its individual enantiomers. Chiral resolution is a process for separating a racemic mixture into its enantiomers. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or camphorsulfonic acid). wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Chiral column chromatography is another powerful technique for the separation of enantiomers on both analytical and preparative scales. mdpi.comresearchgate.net

The stereochemistry of the N-alkyl moiety can have a significant impact on the biological activity and physicochemical properties of the resulting derivatives. Therefore, the ability to synthesize and separate stereoisomers is crucial for a thorough investigation of their potential applications.

Diastereoselective Approaches for New Chiral Centers

The synthesis of derivatives of this compound containing new chiral centers would necessitate diastereoselective reactions. Given the inherent chirality of the 3-methylbutan-2-yl group, any reaction that introduces a new stereocenter has the potential to form diastereomers. The existing chiral center can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection.

General strategies for introducing new chiral centers with diastereocontrol, which could theoretically be applied to analogues of this compound, include:

Alkylation of Enolates: If a derivative of the target molecule contained a carbonyl group, the formation of a chiral enolate and its subsequent alkylation could proceed with diastereoselectivity. The direction of the electrophile's approach would be influenced by the steric hindrance imposed by the existing chiral N-alkyl group.

Addition to Carbonyls and Imines: The addition of nucleophiles to a carbonyl or imine functionality incorporated into a derivative could be diastereoselective. Chiral auxiliaries or the inherent chirality of the molecule could direct the nucleophilic attack to one face of the prochiral center.

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a powerful tool for achieving high levels of diastereoselectivity. For instance, a catalytic hydrogenation of a double bond in a derivative could be directed by a chiral catalyst to produce one diastereomer preferentially.

The efficiency of such diastereoselective approaches is typically quantified by the diastereomeric excess (d.e.), which indicates the predominance of one diastereomer over the other.

| Reaction Type | Potential Substrate Analogue | Controlling Factor | Expected Outcome |

| Alkylation | Derivative with a carbonyl group | Steric hindrance from the N-(3-methylbutan-2-yl) group | Formation of one diastereomer in excess |

| Nucleophilic Addition | Derivative with a C=O or C=N bond | Substrate control or chiral auxiliary | Preferential formation of one diastereomeric alcohol or amine |

| Catalytic Hydrogenation | Derivative with a C=C bond | Chiral catalyst and substrate interaction | High diastereomeric excess of the saturated product |

This table is a theoretical representation of potential diastereoselective approaches and does not represent experimental data for the specific named compound.

Impact of Chirality on Computed Properties

The chirality of this compound and its derivatives has significant implications for their computed molecular properties. The spatial arrangement of atoms in different stereoisomers leads to distinct energetic and electronic characteristics. Computational chemistry provides methods to explore these differences.

Conformational Analysis: The presence of the chiral sec-butyl group on the nitrogen atom restricts the conformational freedom of the molecule. Computational methods, such as Density Functional Theory (DFT), can be used to identify the lowest energy conformations for each diastereomer. The relative energies of these conformers can provide insights into their relative stabilities.

Chiroptical Properties: Different enantiomers and diastereomers will interact with plane-polarized light differently. Properties such as specific rotation and circular dichroism (CD) are unique to chiral molecules. Theoretical calculations can predict these properties. For example, Time-Dependent DFT (TD-DFT) can be used to simulate CD spectra, which can be crucial for assigning the absolute configuration of the stereoisomers.

Molecular Properties: The three-dimensional structure of each stereoisomer influences its computed properties, such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). These properties are important for understanding the molecule's reactivity and intermolecular interactions.

| Computed Property | Significance of Chirality | Computational Method |

| Conformational Energy | Determines the relative stability of different diastereomers. | DFT, Molecular Mechanics |

| Specific Rotation | Differentiates between enantiomers. | DFT |

| Circular Dichroism (CD) Spectra | Provides information on the absolute configuration. | TD-DFT |

| Dipole Moment | Influences solubility and intermolecular interactions. | DFT |

| Molecular Electrostatic Potential (MEP) | Indicates regions of electrophilic and nucleophilic attack. | DFT |

This table outlines the theoretical impact of chirality on various computed properties and the computational methods used for their study, and is not based on specific experimental data for the named compound.

Applications in Advanced Chemical Synthesis and Materials Science

A Key Building Block in Heterocyclic Synthesis

The strategic placement of a fluorine atom and a bulky N-alkyl group on the aniline (B41778) scaffold endows 2-fluoro-N-(3-methylbutan-2-yl)aniline with distinct reactivity, making it a valuable precursor in the synthesis of diverse heterocyclic systems.

Precursor to Quinazolines and other N-Containing Heterocycles

Substituted anilines are foundational to the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolines, which are prominent motifs in medicinal chemistry. While direct literature on the use of this compound in quinazoline (B50416) synthesis is not extensively detailed, the general reactivity of fluorinated anilines suggests its potential in such transformations. The fluorine atom can influence the electronic properties of the aniline ring, impacting cyclization reactions that are crucial for forming the quinazoline core. The synthesis of novel 4-arylamino-quinazoline derivatives often involves the reaction of a substituted aniline with a suitable quinazoline precursor. nih.gov The bulky 3-methylbutan-2-yl group on the nitrogen atom can also play a role in directing the regioselectivity of these reactions and influencing the conformational properties of the final products.

Intermediates in Scaffold Construction for Specialty Chemicals

Beyond specific heterocyclic systems, this compound serves as a versatile intermediate for the construction of unique molecular scaffolds for specialty chemicals. Aniline derivatives are widely used as precursors for bioactive compounds and industrial chemicals like polymers and dyes. researchgate.net The presence of the fluorine atom is known to enhance electronic and bioactive properties compared to non-fluorinated analogues. researchgate.net This makes fluorinated anilines, including the subject compound, attractive starting materials for creating novel structures with potential applications in agrochemicals and pharmaceuticals. The synthesis of complex organic molecules often relies on the availability of such tailored building blocks to introduce specific functionalities and steric bulk. evitachem.com

Ligand Design and Coordination Chemistry (Theoretical Aspects)

The electronic and steric characteristics of this compound make it an intriguing candidate for ligand design in coordination chemistry, primarily from a theoretical standpoint.

Computational Studies on Metal-Ligand Interactions

Computational studies are instrumental in predicting the behavior of ligands in coordination complexes. For a ligand like this compound, density functional theory (DFT) calculations can elucidate the nature of metal-ligand bonding. nih.gov The electron-withdrawing nature of the fluorine atom can affect the electron density on the nitrogen atom, thereby influencing the strength and nature of its coordination to a metal center. The bulky alkyl substituent can create a specific steric environment around the metal, which can be modeled to predict coordination geometries and the stability of the resulting complexes. nih.gov Such theoretical investigations are crucial for designing new catalysts and functional metal-organic materials.

Potential for Asymmetric Catalysis (Theoretical Frameworks)

The chirality inherent in the 3-methylbutan-2-yl group introduces the potential for this compound to be used as a chiral ligand in asymmetric catalysis. Theoretical frameworks can be employed to model the transition states of catalytic reactions involving hypothetical metal complexes of this ligand. These models can help predict the enantioselectivity of reactions, guiding the design of new chiral catalysts. While experimental validation is essential, these computational approaches provide a powerful tool for screening potential ligands and identifying promising candidates for further development in asymmetric synthesis.

Theoretical Applications in Functional Materials

The unique molecular structure of this compound also suggests its potential, from a theoretical perspective, in the design of novel functional materials. The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, which is a key consideration in the development of materials for electronics and optoelectronics.

Theoretical modeling can explore how the packing of this molecule in a solid state, influenced by its bulky and asymmetric alkyl group, might lead to materials with interesting properties. Furthermore, the aniline moiety itself is a component of conducting polymers like polyaniline. researchgate.net Computational simulations could investigate how the specific substitutions on this aniline derivative might affect the conductivity and processing characteristics of resulting polymers, paving the way for the rational design of new functional organic materials.

Contribution to Organic Electronic Materials (e.g., Hole-Transporting Materials)

In the realm of organic electronics, particularly in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs) play a crucial role. d-nb.info The efficiency and stability of these devices are significantly influenced by the properties of the HTM. The introduction of fluorine atoms into the molecular structure of organic materials is a well-established strategy to fine-tune their electronic and physical properties.

Fluorination of the aniline units within larger molecular frameworks used as HTMs has been shown to lower the Highest Occupied Molecular Orbital (HOMO) energy levels. mdpi.com This adjustment can lead to a more favorable energy-level alignment with the perovskite absorber layer, facilitating efficient hole extraction and transport. mdpi.com Moreover, the presence of fluorine can enhance the hydrophobicity of the hole-transporting layer, which in turn can improve the long-term stability of the device by preventing moisture ingress. mdpi.com

While direct experimental data for this compound as an HTM is not available, the presence of the 2-fluoro substitution on the aniline ring suggests it could be a valuable building block. The electron-withdrawing nature of the fluorine atom would likely lower the HOMO level of any larger molecule it is incorporated into, a desirable characteristic for many HTM applications. The N-(3-methylbutan-2-yl) group, a bulky aliphatic substituent, could influence the material's solubility and film-forming properties.

Table 1: Potential Effects of Fluorination on Hole-Transporting Material Properties

| Property | Effect of Fluorination | Rationale |

| HOMO Energy Level | Lowering of the energy level | The strong electron-withdrawing inductive effect of the fluorine atom. mdpi.com |

| Device Stability | Potential for increased stability | Enhanced hydrophobicity, reducing moisture sensitivity. mdpi.com |

| Solubility | Generally improved in organic solvents | Modification of intermolecular interactions. |

| Hole Mobility | Variable, dependent on overall molecular structure | Can be influenced by changes in molecular packing and electronic coupling. |

Precursor for Advanced Polymer Architectures

Substituted anilines are fundamental monomers for the synthesis of polyanilines, a class of conducting polymers with a wide range of applications. The properties of the resulting polymer can be systematically altered by introducing different functional groups onto the aniline monomer.

Research on the polymerization of other fluorinated anilines, such as 2-fluoroaniline (B146934), demonstrates that these monomers can be successfully polymerized to form poly(fluoroaniline)s. colab.wsmetu.edu.trresearchgate.net The resulting polymers often exhibit modified properties compared to unsubstituted polyaniline. For instance, copolymers of aniline and 2-fluoroaniline have been shown to have good solubility in common organic solvents, a significant advantage for processing and device fabrication. researchgate.net However, the incorporation of fluorine can also lead to a decrease in the electrical conductivity of the polymer. researchgate.netjmest.org

In the case of this compound, its polymerization would likely yield a polymer with distinct characteristics. The fluorine atom at the 2-position would influence the electronic properties and chain packing of the polymer backbone. The bulky N-alkyl group would likely enhance the polymer's solubility in organic solvents to an even greater extent than just the fluorine substitution, potentially making it highly processable. However, this steric hindrance could also affect the polymerization process and the final polymer's conductivity and morphology.

Table 2: Comparison of Properties of Polyaniline and Substituted Polyanilines

| Polymer | Monomer | Key Property Changes |

| Polyaniline (PANI) | Aniline | Often has poor solubility in common organic solvents. researchgate.net |

| Poly(2-fluoroaniline) | 2-fluoroaniline | Improved solubility, but often lower electrical conductivity. researchgate.netjmest.org |

| Poly(aniline-co-2-fluoroaniline) | Aniline and 2-fluoroaniline | Good solubility, crystalline nature in doped form, decreased conductivity compared to PANI. researchgate.net |

| Hypothetical Poly(this compound) | This compound | Expected high solubility due to the N-alkyl group, potentially lower conductivity due to steric hindrance and fluorine substitution. |

Further empirical research is necessary to fully elucidate the specific properties and potential applications of this compound and the polymers derived from it.

Future Research Directions for this compound and its Analogs

The synthesis and exploration of novel aniline derivatives, such as this compound, continue to be a dynamic area of chemical research. While specific data on this particular compound is limited, the broader field of N-alkylated aniline synthesis points towards several exciting and critical future research directions. These avenues focus on improving efficiency, sustainability, and understanding of the chemical processes involved, as well as leveraging modern computational tools to accelerate discovery.

Q & A

Q. Advanced Research Focus

- Electron-Withdrawing Effects : The 2-fluoro group decreases electron density on the aromatic ring, altering nucleophilic substitution kinetics.

- Steric Hindrance : The 3-methylbutan-2-yl group may impede access to the amine in coupling reactions, necessitating bulky base catalysts (e.g., DBU).

- Thermal Stability : TGA/DSC analysis to assess decomposition thresholds under varying atmospheres .

What strategies resolve contradictions in spectral data interpretation for structurally complex aniline derivatives?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.